molecular formula C14H8ClN3O B8132068 8-chloro-1,11-dihydropyrimido[4,5-a]carbazol-2-one

8-chloro-1,11-dihydropyrimido[4,5-a]carbazol-2-one

Cat. No.: B8132068
M. Wt: 269.68 g/mol
InChI Key: GRTOPYSKHIMUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “8-chloro-1,11-dihydropyrimido[4,5-a]carbazol-2-one” is a chemical entity listed in the PubChem database. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 8-chloro-1,11-dihydropyrimido[4,5-a]carbazol-2-one involves specific reaction conditions and routes. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction yields the desired compound along with imidazolium chloride as a byproduct . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

8-chloro-1,11-dihydropyrimido[4,5-a]carbazol-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: It can also be reduced using appropriate reducing agents.

    Substitution: Substitution reactions are common, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-chloro-1,11-dihydropyrimido[4,5-a]carbazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-1,11-dihydropyrimido[4,5-a]carbazol-2-one involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, it facilitates the formation of peptide bonds by acting as a coupling agent . The compound’s reactivity with amino acids and other biomolecules underlies its effectiveness in these processes.

Comparison with Similar Compounds

8-chloro-1,11-dihydropyrimido[4,5-a]carbazol-2-one can be compared with other similar compounds such as carbonyldiimidazole and phosgene. While carbonyldiimidazole is also used in peptide synthesis, this compound offers unique advantages in terms of reactivity and stability . Other similar compounds include various imidazole derivatives, each with distinct properties and applications.

Properties

IUPAC Name

8-chloro-1,11-dihydropyrimido[4,5-a]carbazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O/c15-8-2-4-11-10(5-8)9-3-1-7-6-16-14(19)18-12(7)13(9)17-11/h1-6,17H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOPYSKHIMUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C4=C(C=C3)C=NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C4=C(C=C3)C=NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.